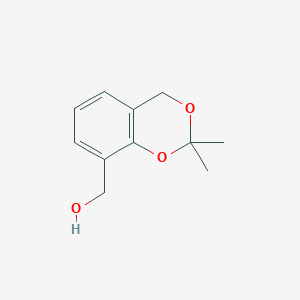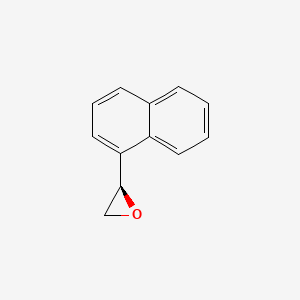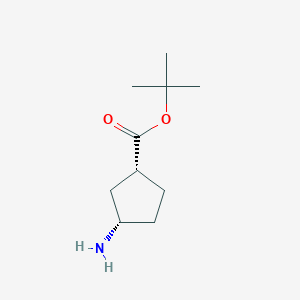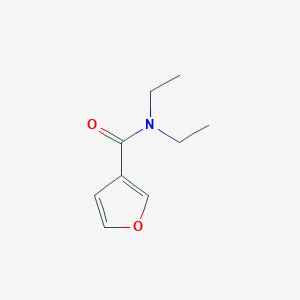
(2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol, commonly referred to as DMBD, is an aromatic heterocyclic compound that has been used in a variety of scientific research applications. DMBD is a versatile compound with a wide range of applications in areas such as drug discovery, pharmaceuticals, and biochemistry. It has been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies.
科学研究应用
DMBD has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies. It has also been used in the synthesis of other compounds, such as dyes, catalysts, and enzyme inhibitors. In addition, DMBD has been used in the synthesis of natural products and in the development of new drugs.
作用机制
The mechanism of action of DMBD is not fully understood. It is believed to interact with proteins, enzymes, and other molecules in the body, resulting in changes in their activity. It is also believed to interact with receptors in the body, resulting in changes in their activity. In addition, DMBD has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which may be involved in the synthesis of various inflammatory mediators.
Biochemical and Physiological Effects
DMBD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of various inflammatory mediators, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, DMBD has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
实验室实验的优点和局限性
The use of DMBD in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of scientific research applications. It is also relatively easy to synthesize and is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to the use of DMBD in laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, DMBD is relatively expensive, making it unsuitable for large-scale experiments.
未来方向
The future of DMBD is promising. It has a wide range of applications in areas such as drug discovery, pharmaceuticals, and biochemistry. It has already been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies. In addition, DMBD has been used in the synthesis of other compounds, such as dyes, catalysts, and enzyme inhibitors. In the future, DMBD could be used to further study the biochemical and physiological effects of drugs and to develop new drugs and therapies. It could also be used in the synthesis of natural products and in the development of new drugs.
合成方法
The synthesis of DMBD is a multi-step process involving several organic reactions. The starting material is usually a benzene derivative, such as anisole, which is reacted with a Grignard reagent to form the desired product. The Grignard reagent is then reacted with a suitable oxidizing agent, such as nitric acid, to form the desired product. The reaction is then quenched with water and the product is isolated by chromatography or distillation.
属性
IUPAC Name |
(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-7-9-5-3-4-8(6-12)10(9)14-11/h3-5,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWGQBRFOVXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C(=CC=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-8-(hydroxymethyl)benzo-1,3-dioxin | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)
![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)








